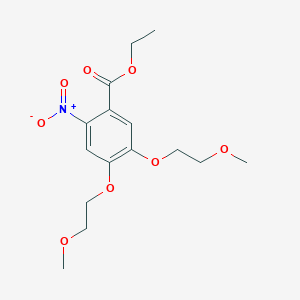

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Cat. No. B050093

Key on ui cas rn:

179688-26-7

M. Wt: 343.33 g/mol

InChI Key: VOHOFZNVWZWVMA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05747498

Procedure details

To ethyl 3,4-dihydroxybenzoate (36.4 g, 0.200 mol), K2CO3 (60.8 g, 0.44 mol) and tetrabutylammonium iodide (750 mg) in degassed acetone (400 mL) was added 2-bromoethyl methyl ether (69.5 g, 47 mL). The mixture was stirred under N2 at reflux for 64 hours. Ether (600 mL) was added to the mixture and after stirring 30 minutes at 20° C. the precipitated salts were removed by filtration. The filtrate was concentrated in vacuo and the residue was triturated with hexane (500 mL) for 30 minutes and the white solid ethyl 3,4-bis(2-methoxy-ethoxy)benzoate was filtered and dried in vacuo (55.5 g; 93%; M.P. 50°-51° C.). A portion of this product (45.7 g, 0.158 mol) in acetic acid (150 mL) was treated dropwise with conc. HNO3 (40 mL) at 5° C. and the solution stirred 24 hours before pouring into cold H2O (1.6 L). The mixture was extracted with ethyl acetate (1.1 L), and the organic phase was washed three times with 200 mL H2O, and brine, dried over Na2SO4, filtered and concentrated in vacuo to afford ethyl 4,5-bis-(2-methoxy-ethoxy)-2-nitro-benzoate (54.3 g) as a brown oil. This nitro product (52.0 g, 0.15 mol) was dissolved in ethanol (1000 mL) containing 1 equivalent of HCl (generated in the ethanol by prior addition of 11 mL acetyl chloride), PtO2.H2O (1.0 g) was added, and the mixture was hydrogenated under 45 psi H2 for 6 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated in vacuo to a thick slurry which was diluted with ether (400 mL). The solid white hydrochloride salt of ethyl 2-amino-4,5-bis-(2-methoxy-ethoxy)benzoate was filtered and dried in vacuo (44.7 g; 88%). A portion of this material (42 g, 0.12 mol) and ammonium formate (7.6 g, 0.12 mol) were disssolved in formamide (63 mL) and the stirred mixture was heated to 160°-165° C. under an atmosphere of N2 for 3 hours. H2O (200 mL) was added and after cooling the precipitated crude title product was recovered by filtration, washed with cold H2O, and dried in vacuo. The filtrate was extracted five times with CHCl3, and the pooled organic extracts were washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue and crude quinazolone precipitate were combined, triturated in hot acetonitrile (250 mL) for 30 minutes, cooled to 20° C. and treated with ether (250 mL). After cooling to 4° C. the white solid was filtered and dried in vacuo (30.4 g, 86%; GC-MS m/z 294 (M+)).

[Compound]

Name

product

Quantity

45.7 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]([O-:17])([O-])=O.[K+].[K+].[CH3:20][O:21][CH2:22][CH2:23]Br.[N+:25]([O-:28])(O)=[O:26].[CH3:29][C:30](C)=O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O.CCOCC>[CH3:20][O:21][CH2:22][CH2:23][O:13][C:12]1[C:2]([O:1][CH2:29][CH2:30][O:17][CH3:14])=[CH:3][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[C:10]([N+:25]([O-:28])=[O:26])[CH:11]=1 |f:1.2.3,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

36.4 g

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=C(C(=O)OCC)C=CC1O

|

|

Name

|

|

|

Quantity

|

60.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

47 mL

|

|

Type

|

reactant

|

|

Smiles

|

COCCBr

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

|

Name

|

|

|

Quantity

|

750 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Three

[Compound]

|

Name

|

product

|

|

Quantity

|

45.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

1.6 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred under N2

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 64 hours

|

|

Duration

|

64 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after stirring 30 minutes at 20° C. the precipitated salts

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed by filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was triturated with hexane (500 mL) for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the white solid ethyl 3,4-bis(2-methoxy-ethoxy)benzoate was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo (55.5 g; 93%; M.P. 50°-51° C.)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution stirred 24 hours

|

|

Duration

|

24 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with ethyl acetate (1.1 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed three times with 200 mL H2O, and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCOC1=CC(=C(C(=O)OCC)C=C1OCCOC)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 54.3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |